

BI-0115: A Technical Guide to a Selective LOX-1 Inhibitor

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Compound of Interest

Compound Name: BI-0115

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This document provides an in-depth technical overview of the selectivity profile and mechanism of action of **BI-0115**, a potent and selective small molecule inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1). All data is presented to facilitate critical evaluation and application in preclinical research.

Executive Summary

BI-0115 is a highly selective, first-in-class inhibitor of LOX-1, a key receptor implicated in the pathogenesis of atherosclerosis and other cardiovascular diseases.^{[1][2][3]} Unlike traditional antagonists, **BI-0115** employs a unique mechanism, acting as a molecular glue to stabilize an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding and uptake of its primary ligand, oxidized low-density lipoprotein (oxLDL).^{[3][4][5][6]} Exhibiting a clean off-target profile in broad safety screening panels, **BI-0115** serves as a valuable chemical probe for investigating LOX-1 biology in vitro.^{[1][2][4][7]}

Quantitative Selectivity and Physicochemical Profile

The selectivity and potency of **BI-0115** have been rigorously characterized using multiple biophysical and cellular assays. The data consistently demonstrates high affinity for LOX-1 with minimal off-target activity.

Table 1: On-Target Potency of BI-0115 against LOX-1

Assay Type	Parameter	Value (μM)	Reference(s)
Cellular oxLDL Uptake	IC50	5.4	[1] [2] [3] [7] [8] [9]
Surface Plasmon Resonance (SPR)	Kd	4.3	[1] [2] [3] [7] [8] [9] [10]
Isothermal Titration Calorimetry (ITC)	Kd	6.99	[1] [2] [3] [7] [8] [9] [10]

Table 2: Off-Target Selectivity Profile of BI-0115

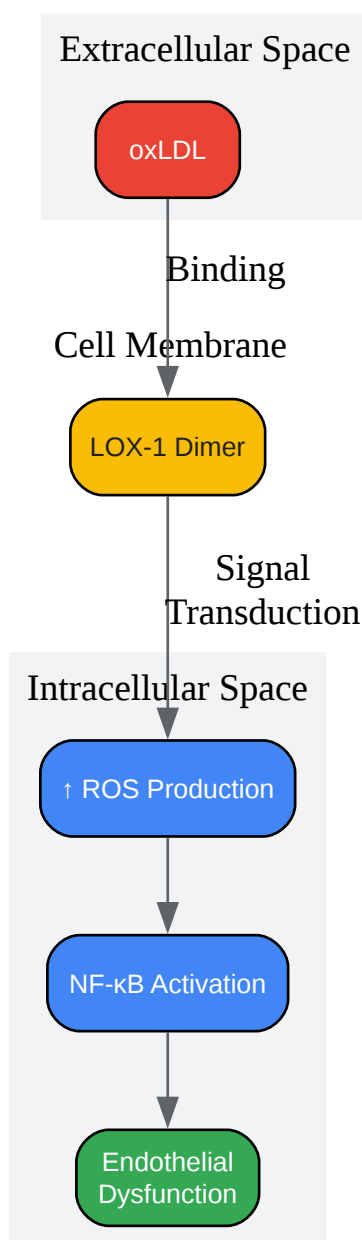
Target/Panel	Assay Type	Parameter	Value (μM)	Reference(s)
Scavenger Receptor Class B Type I (SR-BI)	Cellular Assay	IC50	>100	[1] [2] [7]
hERG Potassium Channel	Electrophysiology	IC50	>10	[1] [2] [7]
Eurofins SafetyScreen44 ™ Panel	Various	% Inhibition @ 10μM	Clean Profile	[1] [2] [7]
5-HT2B Receptor	Radioligand Binding	% Inhibition @ 10μM	72.3%	[4]
Across a panel of 44 targets including GPCRs, ion channels, kinases, and transporters, no significant off-target activity was observed, with the exception of moderate activity at the 5-HT2B receptor.				

Table 3: Physicochemical and ADME Properties of BI-0115

Property	Parameter	Value	Reference(s)
Molecular Weight	-	287.8 Da	[1]
Permeability	Caco-2 (A to B)	30 x 10 ⁻⁶ cm/s	[2][7]
Efflux Ratio	Caco-2	0.7	[2][7]
Microsomal Stability	Human / Rat / Mouse	Low (65% / >88% / <88% QH)	[2][4][7]
Solubility	Aqueous @ pH 7	0.001 µg/mL (Moderate)	[2][7]

Mechanism of Action and Signaling Pathways

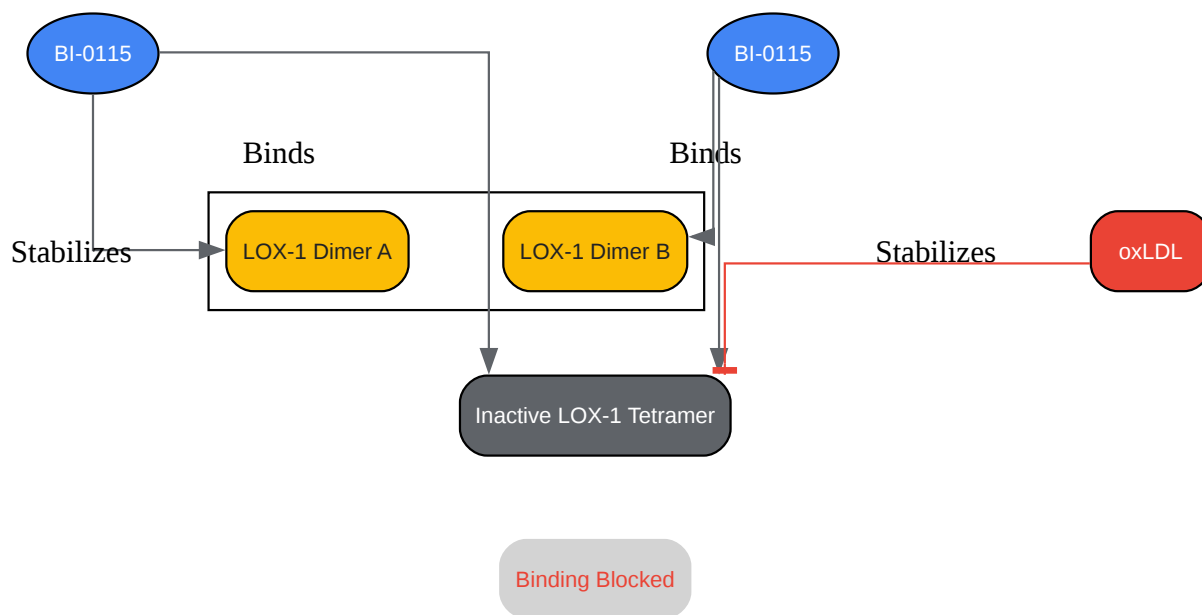
LOX-1 is a type II membrane protein that exists as a homodimer on the cell surface.[2] Its activation by oxLDL binding is a critical initiating event in endothelial dysfunction, promoting pro-inflammatory and pro-atherogenic signaling cascades.[3][7][11]



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Caption: Canonical LOX-1 signaling pathway initiated by oxLDL binding.

BI-0115 inhibits this pathway at its origin. The compound binds to a specific site on the C-type lectin-like domain (CTLD) of two separate LOX-1 homodimers. Through intermolecular interactions between two bound **BI-0115** molecules, it effectively crosslinks the two dimers, stabilizing an inactive tetrameric conformation that is incapable of binding oxLDL.[4][6]

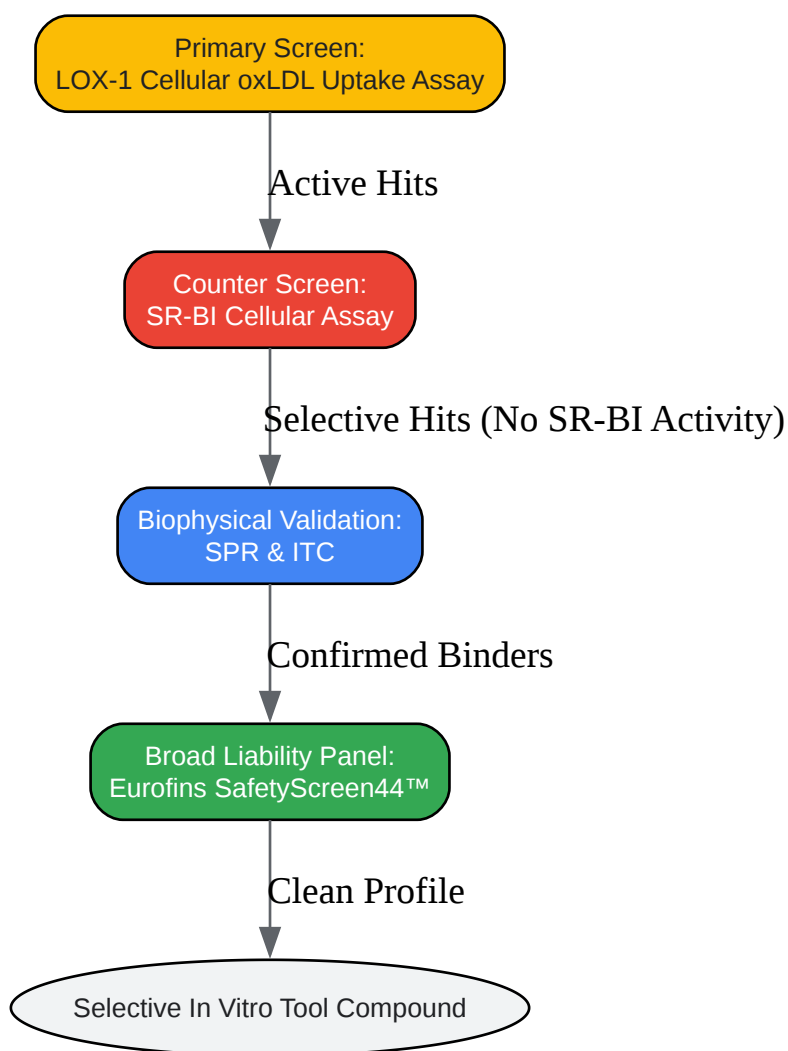


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Caption: **BI-0115** stabilizes an inactive LOX-1 tetramer, blocking oxLDL binding.

Experimental Methodologies

The selectivity profile of **BI-0115** was established through a tiered workflow designed to confirm on-target activity, rule out non-specific interactions, and identify potential off-target liabilities.



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Caption: Tiered experimental workflow for profiling **BI-0115** selectivity.

LOX-1 Cellular oxLDL Uptake Assay

This assay quantifies the ability of a compound to inhibit the internalization of fluorescently labeled oxLDL into cells engineered to express the human LOX-1 receptor.

- Cell Line: CHO-K1 cells with doxycycline-inducible expression of human LOX-1.
- Ligand: Human oxLDL conjugated to a fluorescent dye (e.g., AF594 or AF647).
- Protocol:

- Plate and culture CHO-TREx-hLOX-1 cells in multi-well plates.
- Induce LOX-1 expression with doxycycline.
- Pre-incubate cells with a concentration range of **BI-0115** or vehicle control.
- Add fluorescently labeled oxLDL to the wells and incubate to allow for internalization.
- Wash cells to remove non-internalized oxLDL.
- Quantify the intracellular fluorescence using high-content imaging or plate-based fluorometry.
- Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic model.[\[4\]](#)

Surface Plasmon Resonance (SPR)

SPR measures the real-time binding kinetics and affinity of **BI-0115** to purified LOX-1 protein.

- Instrumentation: A Biacore instrument (or equivalent).
- Ligand: Purified recombinant human LOX-1 C-type lectin-like domain (CTLD, e.g., LOX129-273) is immobilized on a sensor chip (e.g., CM5) via amine coupling.[\[4\]](#)
- Analyte: **BI-0115** is prepared in a dilution series (e.g., 0.39 μ M to 25 μ M) in a suitable running buffer.[\[4\]](#)[\[10\]](#)
- Protocol:
 - Equilibrate the system with running buffer to establish a stable baseline.
 - Inject the **BI-0115** concentration series over the immobilized LOX-1 surface and a reference flow cell.
 - Monitor the change in refractive index (measured in Resonance Units, RU) in real-time to generate sensorgrams for association and dissociation phases.
 - After data collection, regenerate the sensor surface to remove bound analyte.

- Determine the equilibrium dissociation constant (K_d) by fitting the steady-state binding responses against the analyte concentrations.[\[9\]](#)[\[10\]](#)[\[12\]](#)

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between **BI-0115** and LOX-1, providing a complete thermodynamic profile of the interaction.

- Instrumentation: An isothermal titration calorimeter (e.g., MicroCal).
- Methodology: Due to compound solubility limitations, an inverse titration setup is often employed.[\[10\]](#)
 - Syringe: Contains purified LOX-1 dimer (e.g., 300 μ M).[\[10\]](#)
 - Sample Cell: Contains **BI-0115** (e.g., 40 μ M) in a matched buffer.[\[10\]](#)
- Protocol:
 - Ensure both protein and compound solutions are in an identical, degassed buffer to minimize heats of dilution.[\[11\]](#)[\[13\]](#)
 - Perform a series of small, precisely controlled injections of the LOX-1 solution from the syringe into the sample cell containing **BI-0115**.
 - Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
 - Integrate the resulting heat-flow peaks to obtain the heat change per injection.
 - Plot the heat change against the molar ratio of the reactants and fit the resulting isotherm to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH).[\[11\]](#)[\[14\]](#)

Eurofins SafetyScreen44™ Panel

To assess broad off-target liabilities, **BI-0115** was evaluated in the SafetyScreen44™ panel, which comprises a set of 44 biologically relevant targets known to be associated with adverse

drug reactions.

- Panel Composition: Includes a diverse set of targets such as GPCRs (e.g., adrenergic, dopaminergic, serotonergic), ion channels (e.g., hERG, Na⁺, Ca²⁺), transporters, and enzymes (e.g., COX-1/2, MAO-A).[1][2][8]
- Methodology: The panel employs a variety of assay formats, primarily radioligand binding assays and enzymatic assays.[8]
- Protocol:
 - **BI-0115** is typically tested at a single high concentration (e.g., 10 μ M) in duplicate.[2]
 - The percent inhibition or activity is measured for each of the 44 targets relative to control conditions.
 - A "hit" is typically defined as >50% inhibition, flagging a potential off-target interaction that may warrant further investigation.[15]

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